molecular formula C12H21NO4 B1498483 (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid CAS No. 282525-00-2

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid

Cat. No. B1498483
CAS RN: 282525-00-2
M. Wt: 243.3 g/mol
InChI Key: MXNLYMBJAAYZRW-UHFFFAOYSA-N
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Description

“(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid” is a chemical compound with the empirical formula C12H21NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Its molecular weight is 243.30 .


Molecular Structure Analysis

The SMILES string of this compound is OC(C@@H(C)C)=O)C1CCCC1)=O . The InChI is 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 . The InChI key is WBSJQVRMQOLSAT-VIFPVBQESA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Synthesis and Utilization in Molecular Imaging

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid derivatives are utilized in the facile synthesis of precursor chelating agents for lanthanide ions. These derivatives can be labeled with various functional moieties or macromolecules, improving targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging. A convenient and inexpensive synthesis method has been developed, offering advantages such as operational convenience, starting material availability, and atom efficiency, making it attractive for large quantity preparations with reduced cost (Cong Li, P. Winnard, Z. Bhujwalla, 2009).

Medicinal Chemistry and Drug Development

The chemical properties of this compound and its derivatives find applications in medicinal chemistry, notably in the development of drugs targeting bone fractures. The compound CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist being developed to aid in the healing of bone fractures, demonstrates the compound's importance in drug metabolism and disposition studies. The metabolism of such compounds involves oxidation and N-dealkylation pathways, showing the potential for developing new therapeutic agents (C. Prakash, Weiwei Wang, T. O’Connell, Kim A. Johnson, 2008).

Polymer and Material Science

In the field of polymer and material science, this compound derivatives are synthesized for the creation of amino acid-based polyacetylenes. These novel acetylene monomers are used for the polymerization process, leading to the formation of polymers with potential applications in various industries, including biomedicine and electronics. The synthesis involves condensation reactions with high yields, demonstrating the versatility and practicality of these compounds in creating innovative materials (Guangzheng Gao, F. Sanda, T. Masuda, 2003).

Catalysis and Organic Synthesis

The compound and its related structures play a critical role in catalysis and organic synthesis. Studies on the acetylation of tert-butanol with acetic anhydride catalyzed by 4-(dimethylamino)pyridine (DMAP) reveal insights into reaction mechanisms, showcasing the compound's significance in synthesizing various organic molecules. Such research underpins the development of efficient synthetic routes and catalytic processes, crucial for pharmaceutical manufacturing and organic chemistry (Shangjie Xu, I. Held, B. Kempf, H. Mayr, W. Steglich, H. Zipse, 2005).

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(8-9(14)15)6-4-5-7-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLYMBJAAYZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654375
Record name {1-[(tert-Butoxycarbonyl)amino]cyclopentyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

282525-00-2
Record name {1-[(tert-Butoxycarbonyl)amino]cyclopentyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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